molecular formula C14H18BrNO3 B6634897 2-(3-bromophenyl)-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]acetamide

2-(3-bromophenyl)-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]acetamide

Cat. No.: B6634897
M. Wt: 328.20 g/mol
InChI Key: CVYGUBBQTKDLAV-UHFFFAOYSA-N
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Description

2-(3-bromophenyl)-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]acetamide is an organic compound with a complex structure that includes a bromophenyl group and a hydroxy-methyloxolan moiety

Properties

IUPAC Name

2-(3-bromophenyl)-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO3/c1-10-14(18,5-6-19-10)9-16-13(17)8-11-3-2-4-12(15)7-11/h2-4,7,10,18H,5-6,8-9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVYGUBBQTKDLAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCO1)(CNC(=O)CC2=CC(=CC=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromophenyl)-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]acetamide typically involves multiple steps, starting with the preparation of the bromophenyl derivativeThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch processes with optimized reaction conditions to maximize efficiency and minimize costs. The use of automated systems for monitoring and controlling the reaction parameters is common to ensure consistent quality and safety .

Chemical Reactions Analysis

Types of Reactions

2-(3-bromophenyl)-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce new functional groups like amines or ethers .

Scientific Research Applications

2-(3-bromophenyl)-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(3-bromophenyl)-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]acetamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bromophenyl derivatives and hydroxy-methyloxolan compounds. Examples are:

Uniqueness

What sets 2-(3-bromophenyl)-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]acetamide apart is its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .

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